![molecular formula C28H22O4S B12555031 [Sulfanediyldi(4,1-phenylene)]bis[(4-methoxyphenyl)methanone] CAS No. 143022-79-1](/img/structure/B12555031.png)
[Sulfanediyldi(4,1-phenylene)]bis[(4-methoxyphenyl)methanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Sulfanediyldi(4,1-phenylene)]bis[(4-methoxyphenyl)methanone] is an organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Sulfanediyldi(4,1-phenylene)]bis[(4-methoxyphenyl)methanone] typically involves a multi-step process. The initial step often includes the formation of the sulfanediyl linkage, followed by the introduction of the phenylene groups. The methoxyphenyl groups are then added through a series of reactions involving methoxybenzene derivatives. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[Sulfanediyldi(4,1-phenylene)]bis[(4-methoxyphenyl)methanone] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
[Sulfanediyldi(4,1-phenylene)]bis[(4-methoxyphenyl)methanone] has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of [Sulfanediyldi(4,1-phenylene)]bis[(4-methoxyphenyl)methanone] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methanone, (thiodi-4,1-phenylene)bis[(4-methoxyphenyl)-: Similar in structure but with a thiodi linkage instead of sulfanediyl.
1-Boc-4-AP: Used as an intermediate in the synthesis of fentanyl and related compounds.
Properties
CAS No. |
143022-79-1 |
|---|---|
Molecular Formula |
C28H22O4S |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
[4-[4-(4-methoxybenzoyl)phenyl]sulfanylphenyl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C28H22O4S/c1-31-23-11-3-19(4-12-23)27(29)21-7-15-25(16-8-21)33-26-17-9-22(10-18-26)28(30)20-5-13-24(32-2)14-6-20/h3-18H,1-2H3 |
InChI Key |
NQNDJXVWWKHBQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)SC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B12554955.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-amino-8-(phenylmethyl)-](/img/structure/B12554957.png)
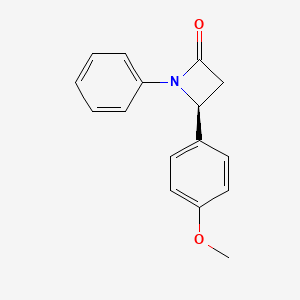
![Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]-](/img/structure/B12554963.png)
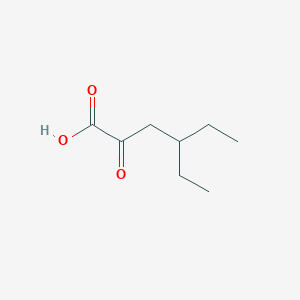
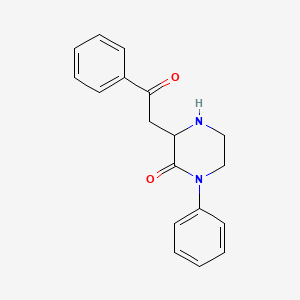
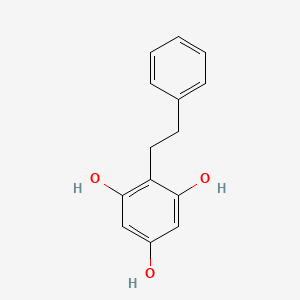
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]pentanedioic acid](/img/structure/B12555000.png)
![Benzoic acid, [(heptadecafluorononenyl)oxy]-](/img/structure/B12555002.png)
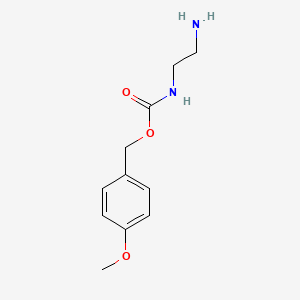
![4-Methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridin-2(1H)-one](/img/structure/B12555006.png)
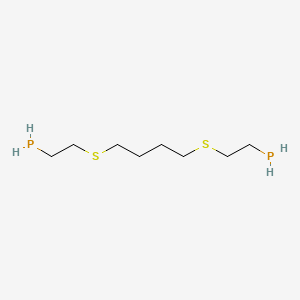
![N-[2-(3-Oxopiperazin-1-YL)ethyl]dodecanamide](/img/structure/B12555010.png)
![1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine](/img/structure/B12555015.png)
